molecular formula C6H14ClNO2 B15202324 rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride

rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride

Cat. No.: B15202324
M. Wt: 167.63 g/mol
InChI Key: NQEYVMOMNKFAEY-RIHPBJNCSA-N
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Description

rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 6-position and a methanol group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and formaldehyde.

    Formation of Intermediate: The reaction between 2-methylmorpholine and formaldehyde under acidic conditions leads to the formation of an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield rel-((2R,6S)-6-methylmorpholin-2-yl)methanol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to biologically active morpholine derivatives.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacking the methyl and methanol substitutions.

    6-methylmorpholine: Similar to rel-((2R,6S)-6-methylmorpholin-2-yl)methanol hydrochloride but without the methanol group.

    2-methylmorpholine: Similar to this compound but without the methyl group at the 6-position.

Uniqueness:

  • The presence of both the methyl and methanol groups in this compound imparts unique chemical and physical properties, making it distinct from other morpholine derivatives. These substitutions can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

[(2R,6S)-6-methylmorpholin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

NQEYVMOMNKFAEY-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)CO.Cl

Canonical SMILES

CC1CNCC(O1)CO.Cl

Origin of Product

United States

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